molecular formula C18H15NO3 B8359093 Methyl 4-(6-methoxyquinolin-2-yl)benzoate

Methyl 4-(6-methoxyquinolin-2-yl)benzoate

Cat. No.: B8359093
M. Wt: 293.3 g/mol
InChI Key: KFHFVASJQMVDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(6-methoxyquinolin-2-yl)benzoate is a useful research compound. Its molecular formula is C18H15NO3 and its molecular weight is 293.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

methyl 4-(6-methoxyquinolin-2-yl)benzoate

InChI

InChI=1S/C18H15NO3/c1-21-15-8-10-17-14(11-15)7-9-16(19-17)12-3-5-13(6-4-12)18(20)22-2/h3-11H,1-2H3

InChI Key

KFHFVASJQMVDSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-6-methoxyquinoline (see U.S. 61/391,225 for synthesis) (200 mg, 1.0 mmol), 4-(methoxycarbonyl) phenylboronic acid (205 mg, 1.1 mmol), Pd(dppf)Cl2 (366 mg, 0.5 mmol) and sodium carbonate (212 mg, 2.0 mmol) in 1,4-dioxane/water (3 mL/0.6 mL) was heated to 120° C. by microwave for 1 h. The precipitates were filtered; washed with EtOAc (10 mL), acetone (10 mL) and water (10 mL) separately; dried to give the product as a black solid. (120 mg, 40.9%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
366 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-6-methoxyquinoline (Intermediate 1, 200 mg, 1.0 mmol), 4-(methoxycarbonyl) phenylboronic acid (205 mg, 1.1 mmol), Pd(dppf)Cl2 (366 mg, 0.5 mmol) and sodium carbonate (212 mg, 2.0 mmol) in 1,4-dioxane/water (3 mL/0.6 mL) was heated to 120° C. by microwave for 1 h. The precipitates were filtered; washed with EA (10 mL), acetone (10 mL) and water (10 mL) separately; dried to afford product (120 mg, 40.9%).
Name
2-chloro-6-methoxyquinoline
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
366 mg
Type
catalyst
Reaction Step One
Yield
40.9%

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